2-Tridecanol, 1-nitro-, sodium salt
Description
2-Tridecanol, 1-nitro-, sodium salt (CAS: 3026-63-9) is a sodium salt derivative of a nitro-substituted tridecanol. Structurally, it consists of a 13-carbon chain with a hydroxyl group at the second position and a nitro group (-NO₂) at the first position, neutralized by a sodium ion.
Properties
CAS No. |
70833-51-1 |
|---|---|
Molecular Formula |
C13H26NNaO3 |
Molecular Weight |
267.34 g/mol |
IUPAC Name |
sodium;1-nitrotridecan-2-olate |
InChI |
InChI=1S/C13H26NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;/h13H,2-12H2,1H3;/q-1;+1 |
InChI Key |
UGCDKPMJULWSMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C[N+](=O)[O-])[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Tridecanol, 1-nitro-, sodium salt typically involves the nitration of 2-Tridecanol followed by neutralization with sodium hydroxide. The nitration process involves the introduction of a nitro group (-NO2) into the 2-Tridecanol molecule. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The nitration reaction is carefully monitored to control the temperature and concentration of reactants. The neutralization step is also optimized to ensure complete conversion to the sodium salt form.
Chemical Reactions Analysis
Types of Reactions
2-Tridecanol, 1-nitro-, sodium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The alcohol group in 2-Tridecanol can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Sodium nitrite, hydrochloric acid, low temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: 2-Tridecanamine, sodium salt.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Tridecanoic acid, sodium salt.
Scientific Research Applications
2-Tridecanol, 1-nitro-, sodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tridecanol, 1-nitro-, sodium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved in these effects are still under investigation, but they may include disruption of cell membranes and inhibition of enzyme activity.
Comparison with Similar Compounds
1-Tridecanol, 1-(Hydrogen Sulfate), Sodium Salt (CAS: 3026-63-9)
- Structure : A 13-carbon chain with a hydroxyl group at the first position sulfated (OSO₃⁻) and neutralized by sodium.
2-Tridecanol (CAS: 1653-31-2)
1-Tetradecanol (CAS: 112-72-1)
- Structure : A 14-carbon chain with a hydroxyl group at the first position.
- Key Differences: Longer carbon chain increases lipophilicity (log Pow ~6.5 estimated) and melting point (39.5°C) compared to 2-tridecanol derivatives. Used in surfactants and lubricants .
Physico-Chemical Properties
| Compound | Molecular Formula | log Pow | Water Solubility | Key Applications |
|---|---|---|---|---|
| 2-Tridecanol, 1-nitro-, Na salt | C₁₃H₂₇NO₃Na | ~3.5* | High (sodium salt) | Surfactants, agrochemicals |
| 1-Tridecanol sulfate, Na salt | C₁₃H₂₇NaO₄S | ~2.0* | 0.45 mg/L (est.) | Detergents, emulsifiers |
| 2-Tridecanol | C₁₃H₂₈O | 5.6 | Insoluble | Microbial VOCs, pheromones |
| 1-Tetradecanol | C₁₄H₃₀O | ~6.5 | 0.191 mg/L | Lubricants, surfactants |
*Estimated based on sodium salt derivatives reducing log Pow by ~2–3 units compared to parent alcohols .
Biological Activity
2-Tridecanol, 1-nitro-, sodium salt (CAS No. 70833-51-1) is a nitroalcohol compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.
- Chemical formula : C₁₃H₂₆NNaO₃
- Molecular weight : 253.34 g/mol
- Structure : The presence of the nitro group (-NO₂) significantly influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Nitro compounds, including 2-Tridecanol, 1-nitro-, have shown promising antimicrobial properties. Research indicates that nitro groups can trigger redox reactions within microbial cells, leading to toxicity and cell death.
The mechanism primarily involves the reduction of the nitro group to form reactive intermediates that bind to microbial DNA, causing damage and inhibiting replication. This mechanism is well-documented in various nitro derivatives:
- Inhibition of DNA synthesis : Nitro compounds can form nitroso and superoxide species that disrupt nucleic acid integrity.
- Bactericidal effects : Studies have shown that compounds with a nitro group exhibit significant Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
Case Study: Antimycobacterial Activity
A study focused on the activity of nitro derivatives against Mycobacterium tuberculosis demonstrated that certain nitrobenzoate compounds exhibited enhanced antimycobacterial activity compared to their non-nitro counterparts. The study utilized broth microdilution methods to determine MICs and Minimum Bactericidal Concentrations (MBCs), revealing that this compound could be a candidate for further investigation in this context .
Cytotoxicity and Safety Profile
While nitro compounds are known for their antimicrobial properties, they also raise concerns regarding cytotoxicity. Research indicates that the cytotoxic effects of such compounds can vary significantly based on their structure and the presence of functional groups.
Cell Viability Studies
In vitro studies using human monocytic THP-1 cells assessed the viability after treatment with various concentrations of this compound. The results indicated a dose-dependent response where higher concentrations led to reduced cell viability, suggesting potential cytotoxic effects at elevated doses .
Comparative Toxicity Analysis
A comparative analysis with established nitro compounds revealed that while some derivatives exhibited high levels of toxicity, others maintained a safer profile. This highlights the need for careful evaluation of this compound in terms of its therapeutic window.
Potential Therapeutic Applications
Given its biological activity, this compound may find applications in various therapeutic areas:
- Antimicrobial agent : Its efficacy against bacterial pathogens positions it as a potential candidate for developing new antibiotics.
- Antiparasitic properties : Similar nitro compounds have shown effectiveness against parasitic infections; thus, further studies could explore this avenue.
- Anti-inflammatory effects : Nitro compounds have been investigated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
